molecular formula C10H19N B14422854 1,3-Dimethyloctahydro-1H-indole CAS No. 87401-41-0

1,3-Dimethyloctahydro-1H-indole

Cat. No.: B14422854
CAS No.: 87401-41-0
M. Wt: 153.26 g/mol
InChI Key: QORCSZLKHJMGFR-UHFFFAOYSA-N
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Description

1,3-Dimethyloctahydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by its octahydro structure, is of interest in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyloctahydro-1H-indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired octahydro structure .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyloctahydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dimethyloctahydro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1,3-Dimethyloctahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its octahydro structure, which imparts distinct chemical and biological properties compared to its aromatic counterparts.

Properties

CAS No.

87401-41-0

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1,3-dimethyl-2,3,3a,4,5,6,7,7a-octahydroindole

InChI

InChI=1S/C10H19N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h8-10H,3-7H2,1-2H3

InChI Key

QORCSZLKHJMGFR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2C1CCCC2)C

Origin of Product

United States

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